molecular formula C11H10N2O3 B11763636 Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate

Cat. No.: B11763636
M. Wt: 218.21 g/mol
InChI Key: XULJLILNTDEXTM-UHFFFAOYSA-N
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Description

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-aminophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride . The reaction conditions often involve refluxing in methanol for several hours to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as Cu(I) or Ru(II) may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(4-aminophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is unique due to the presence of the 4-aminophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by case studies and research findings.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure combined with a phenyl group substituted with an amino group. The molecular formula is C12_{12}H12_{12}N2_{2}O3_{3}, and it has a molecular weight of 218.24 g/mol. The compound's structure is critical for its biological interactions, influencing its binding affinity to various biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 4-nitroacetophenone with diethyl oxalate followed by hydroxylamine treatment under reflux conditions. This method yields the desired compound in good purity and yield, making it suitable for further biological evaluations.

Biological Activities

This compound has demonstrated several notable biological activities:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi. Studies report minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as E. coli and C. albicans.
    • For instance, in one study, the compound showed an MIC value of 0.0195 mg/mL against E. coli and 0.0048 mg/mL against Bacillus mycoides and C. albicans .
  • Anti-inflammatory Effects :
    • Research indicates that derivatives of isoxazole compounds exhibit anti-inflammatory properties, potentially through inhibition of inflammatory mediators . The specific mechanisms by which this compound exerts these effects require further investigation.
  • Neuroprotective Potential :
    • Isoxazole derivatives have been explored for their neuroprotective effects, particularly in the context of Alzheimer’s disease (AD). Compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE), suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds in the isoxazole family:

Compound NameStructure FeaturesNotable Activities
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylateSimilar structure; ethyl instead of methylAntimicrobial properties
Methyl 5-aminoisoxazole-4-carboxylateAmino group at position 5Anti-inflammatory effects
Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylateNitro substitution on phenyl ringPotential anticancer activity

This table highlights how structural variations influence the biological activities of isoxazole derivatives, emphasizing the unique profile of this compound due to its specific substitutions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluating multiple synthesized compounds found that this compound exhibited strong antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, with varying MIC values indicating effectiveness across different strains .
  • Neuroprotective Studies : Molecular modeling studies have suggested that the compound may interact favorably with AChE, providing insights into its potential use in treating cognitive disorders associated with AD .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-(4-aminophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3

InChI Key

XULJLILNTDEXTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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